molecular formula C21H21NO5 B7756299 2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B7756299
M. Wt: 367.4 g/mol
InChI Key: GXHZEGNWNIAEOF-UHFFFAOYSA-N
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Description

2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core with hydroxy, dimethyl, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.

    Introduction of Hydroxy and Dimethyl Groups: The hydroxy and dimethyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to target proteins, while the chromen-2-one core is essential for its biological activity. The compound may exert its effects through modulation of enzyme activity, inhibition of reactive oxygen species (ROS) production, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Hydroxy-2,2-dimethyl-4-oxo-chroman-7-yl)oxyacetic acid
  • (9R,10R)-10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl β-D-glucopyranoside
  • 9a-Hydroxy-3,8a-dimethyl-5-methylene-2-oxo-2,4,4a,5,6,7,8,8a,9,9a-decahydronaphtho[2,3-b]furan-8-yl acetate

Uniqueness

2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound can be described by its molecular formula C18H21O5C_{18}H_{21}O_{5} and a molecular weight of approximately 325.36 g/mol. Its structure includes a coumarin moiety, which is often linked to various bioactive effects.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar coumarin compounds showed IC50 values in the micromolar range for DPPH radical scavenging activity, indicating good antioxidant potential .

Antimicrobial Activity

Coumarins have been recognized for their antimicrobial effects against a variety of pathogens. The compound has shown promising results in preliminary studies against Gram-positive and Gram-negative bacteria. For instance, derivatives with structural similarities have displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against common bacterial strains .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study on related coumarin derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound's cytotoxicity was assessed using MTT assays, showing IC50 values indicative of moderate to high cytotoxicity against certain cancer types .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through mitochondrial pathways or by activating death receptors on the cell surface.

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Study on Antioxidant Properties : A comparative analysis showed that derivatives with similar structural features had significant antioxidant activities, with some exhibiting up to 90% inhibition at concentrations as low as 50 µg/mL .
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that derivatives could effectively inhibit bacterial growth, with some compounds achieving MIC values as low as 16 µg/mL .
  • Cytotoxic Evaluation : In a study involving human cancer cell lines, derivatives showed IC50 values ranging from 20 to 50 µM, indicating potential as anticancer agents .

Data Tables

Biological ActivityMeasurement MethodResult
AntioxidantDPPH ScavengingIC50 ~20 µg/mL
AntimicrobialMIC32 - 128 µg/mL
CytotoxicityMTT AssayIC50 ~30 µM

Properties

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-12-15-8-9-17(23)13(2)20(15)27-21(25)16(12)10-19(24)22-11-14-6-4-5-7-18(14)26-3/h4-9,23H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHZEGNWNIAEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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